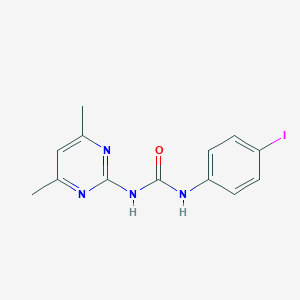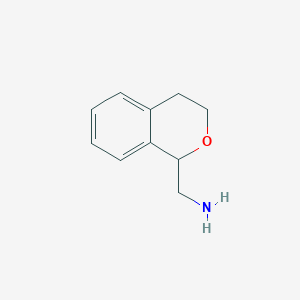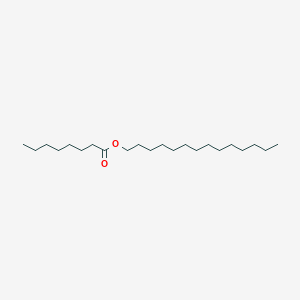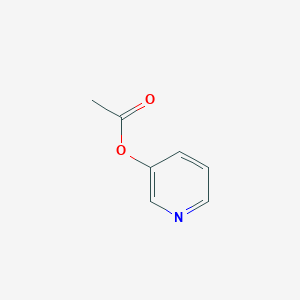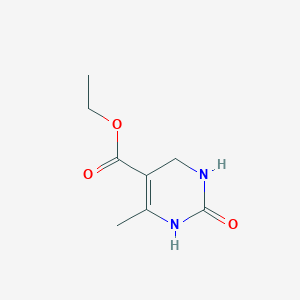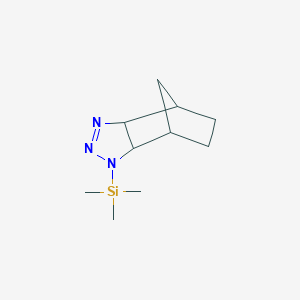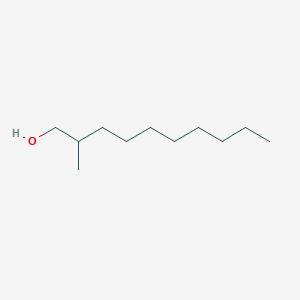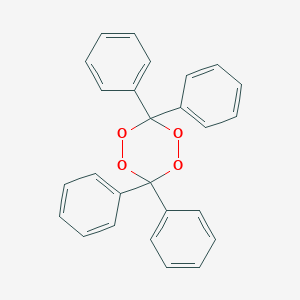
1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a type of cyclic peroxide, which is known for its unique chemical properties and reactivity. In
Mechanism Of Action
The mechanism of action of 1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl- is not fully understood. However, it is believed that the compound acts as a radical initiator and can initiate free radical reactions. This property makes it a valuable tool for organic synthesis.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl-. However, studies have shown that the compound can cause skin irritation and can be toxic if ingested or inhaled.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl- is its ability to act as a powerful oxidizing agent. This property makes it a valuable tool for organic synthesis and other laboratory experiments. However, the compound is also highly reactive and can be dangerous if not handled properly.
Future Directions
There are several potential future directions for research on 1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl-. One area of research is in the development of new synthetic methodologies using the compound. Another potential direction is in the study of the compound's reactivity and its potential applications in materials science.
In conclusion, 1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl- is a chemical compound that has significant potential applications in scientific research. While the compound's mechanism of action and biochemical effects are not fully understood, its unique chemical properties make it a valuable tool for organic synthesis and other laboratory experiments. As research in this area continues, there may be new opportunities for the development of novel synthetic methodologies and materials science applications.
Synthesis Methods
The synthesis of 1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of tetraphenylcyclobutadiene with singlet oxygen. This reaction produces 1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl- as a white crystalline solid.
Scientific Research Applications
1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl- has several potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. The compound can be used as a powerful oxidizing agent and can be used to synthesize complex organic molecules.
properties
CAS RN |
16204-36-7 |
|---|---|
Product Name |
1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl- |
Molecular Formula |
C26H20O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3,3,6,6-tetraphenyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C26H20O4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-29-26(30-28-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
BZAAWANTNVAKPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(OOC(OO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2(OOC(OO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



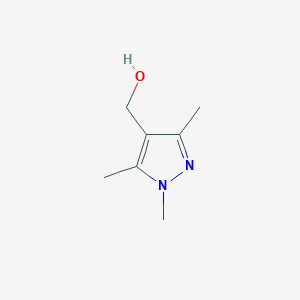
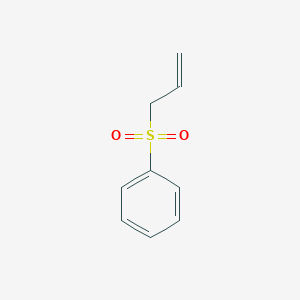

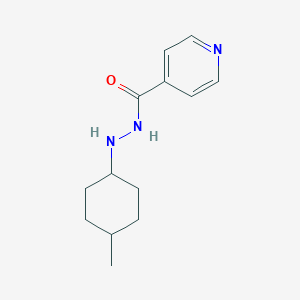
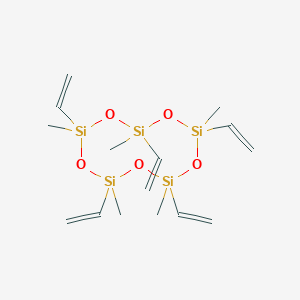
![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)
